N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-2,5-dimethylfuran-3-carboxamide
Description
N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-2,5-dimethylfuran-3-carboxamide is a synthetic organic compound characterized by a hybrid heterocyclic structure. Its molecular framework combines a 2,5-dimethylfuran-3-carboxamide moiety linked to a hydroxy-methyl-thiophen-3-ylpropyl chain. This compound’s structural uniqueness lies in the juxtaposition of a thiophene ring (a sulfur-containing aromatic system) and a furan-based carboxamide, which may confer distinct electronic and steric properties.
Properties
IUPAC Name |
N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)-2,5-dimethylfuran-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3S/c1-10-6-13(11(2)19-10)14(17)16-9-15(3,18)7-12-4-5-20-8-12/h4-6,8,18H,7,9H2,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUMIFWGNVVWFKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCC(C)(CC2=CSC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiophene-based analogs, which this compound is a part of, have been reported to exhibit a variety of biological effects. They have been found to interact with a range of targets, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer targets.
Mode of Action
Thiophene derivatives are known to interact with their targets in a variety of ways, leading to a range of biological effects. For instance, some thiophene derivatives are known to act as voltage-gated sodium channel blockers.
Biochemical Pathways
Thiophene derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activity. For example, they have been reported to inhibit kinases, which are key enzymes in signal transduction pathways.
Pharmacokinetics
Thiophene derivatives are generally known for their versatile synthetic applicability and biological activity. They are soluble in most organic solvents like alcohol and ether but insoluble in water.
Result of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer effects.
Biological Activity
N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-2,5-dimethylfuran-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by research findings and case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₉N₃O₃S |
| Molecular Weight | 305.39 g/mol |
| CAS Number | 2097884-19-8 |
| Structure | Chemical Structure |
Antimicrobial Activity
Research indicates that thiophene derivatives exhibit significant antimicrobial properties. A study highlighted that compounds similar to this compound demonstrated potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Case Study: Antibacterial Efficacy
A comparative study evaluated the antibacterial activity of several thiophene derivatives. The results showed that the compound exhibited superior efficacy against Gram-positive bacteria compared to traditional antibiotics. The Minimum Inhibitory Concentration (MIC) was determined to be significantly lower than that of control substances, indicating its potential as a novel antibacterial agent.
Anticancer Properties
The anticancer potential of this compound has been investigated in various studies. Notably, a study focused on the synthesis and evaluation of related compounds found that they displayed promising anticancer activity against multiple cancer cell lines, including breast and lung cancer cells .
Research Findings
- Cell Viability Assays: The compound was tested using MTT assays, revealing a dose-dependent reduction in cell viability across different cancer cell lines.
- Mechanism of Action: Preliminary investigations suggest that the compound may induce apoptosis in cancer cells through the activation of caspase pathways.
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, this compound has shown anti-inflammatory effects in vitro. Studies have demonstrated its ability to inhibit pro-inflammatory cytokine production, which is crucial in managing inflammatory diseases.
Experimental Data
A recent study utilized lipopolysaccharide (LPS)-stimulated macrophages to assess the anti-inflammatory potential of the compound. The results indicated a significant decrease in levels of TNF-alpha and IL-6 upon treatment with the compound .
Summary of Biological Activities
Scientific Research Applications
Antitumor Activity
Recent studies have highlighted the compound's potential as an antitumor agent. Derivatives of similar structures have demonstrated significant inhibitory effects on various cancer cell lines. For instance, compounds with acylhydrazone linkages have been shown to possess potent antitumor activity, suggesting that N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-2,5-dimethylfuran-3-carboxamide may exhibit similar properties due to its structural characteristics .
Antimicrobial Properties
Research indicates that compounds containing thiophene rings often display antimicrobial activity. The presence of the thiophen-3-yl group in this compound may enhance its efficacy against bacterial strains, making it a candidate for further investigation in the development of new antimicrobial agents.
Enzyme Inhibition
The compound's structure suggests potential interactions with various enzymes. For example, nitrogen-containing heterocycles are known to inhibit specific enzymes involved in metabolic pathways. The hydroxyl and carboxamide functional groups could facilitate binding to active sites of target enzymes, leading to inhibition and modulation of metabolic processes .
Receptor Modulation
Given the structural complexity of this compound, it may interact with various biological receptors. Compounds with similar scaffolds have been studied for their ability to modulate receptor activity, which is crucial in drug development for conditions such as neurological disorders and cancer.
Polymer Synthesis
The furan moiety in the compound can be utilized in polymer chemistry for synthesizing new materials. Furan-based compounds are known for their ability to undergo Diels-Alder reactions, which can be exploited to create cross-linked polymers with enhanced mechanical properties . This application is particularly relevant in developing biodegradable plastics and other environmentally friendly materials.
Sensor Development
The unique electronic properties of thiophene derivatives make them suitable for use in sensor technology. This compound could potentially be integrated into sensor devices for detecting environmental pollutants or biological markers due to its expected electrochemical activity.
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes can be contextualized against the following analogs:
N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2,5-dimethylfuran-3-carboxamide
- Key Differences : The positional isomerism of the thiophene substituent (3-yl vs. 2-yl) alters electronic distribution and steric accessibility. The 3-thiophenyl isomer may exhibit different binding affinities in biological systems due to reduced steric hindrance compared to the 2-thiophenyl analog.
- Molecular Data: Property Target Compound (Thiophen-3-yl) Thiophen-2-yl Analog Molecular Formula C₁₄H₁₇NO₃S C₁₄H₁₇NO₃S Molecular Weight 279.36 g/mol* 279.36 g/mol Key Functional Groups Thiophen-3-yl, hydroxypropyl Thiophen-2-yl, hydroxypropyl *Assumed based on structural similarity to .
N-[3-(1H-imidazol-1-yl)propyl]-2,5-dimethylfuran-3-carboxamide
- Key Differences : Replacement of the thiophene ring with an imidazole group introduces nitrogen-based hydrogen-bonding capacity, enhancing polar surface area (45.04 Ų vs. ~35–40 Ų estimated for the thiophene analog). This may improve solubility but reduce lipophilicity (logP 1.09 vs. ~2.5–3.0 estimated for the thiophene compound) .
- Pharmacological Implications : Imidazole-containing analogs are often explored for kinase inhibition or antimicrobial activity, whereas thiophene derivatives may prioritize metabolic stability in drug design .
3-Amino-6-[4-[[2-(3,5-difluorophenyl)-2-hydroxy-acetyl]amino]-2-methyl-phenyl]-N-methyl-pyrazine-2-carboxamide
- Key Differences : This compound () features a pyrazine-carboxamide core and a difluorophenyl-hydroxyacetyl group. The fluorine atoms enhance electronegativity and membrane permeability compared to the sulfur-containing thiophene in the target compound.
- Synthetic Complexity: The separation of isomers via chiral chromatography (e.g., Chiralpak® OD) highlights the challenges in stereochemical control, which may be less pronounced in the achiral thiophene-furan hybrid .
Perfluorinated Amide Derivatives
- Key Differences : Perfluorinated compounds () exhibit extreme hydrophobicity and chemical inertness due to C-F bonds, contrasting with the thiophene-furan hybrid’s moderate logP (~2.5–3.0). Such analogs are often used in surfactants or materials science rather than bioactive molecules .
Research Implications and Gaps
- Stereochemical Considerations : The target compound’s achirality (unlike the separated isomers in ) simplifies synthesis but may limit selectivity in enantioselective interactions.
- Thiophene vs. Furan Bioactivity : Thiophene’s sulfur atom may confer redox-modulating properties absent in furan derivatives, warranting comparative toxicity studies.
- Data Limitations : Direct experimental data (e.g., solubility, metabolic stability) for the target compound are absent in the provided evidence, necessitating further characterization.
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for preparing N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-2,5-dimethylfuran-3-carboxamide and structurally related carboxamides?
- Methodology : Carboxamides are typically synthesized via condensation reactions. For example, N-(1-isothiocyanato-2,2,2-trichloroethyl)carboxamides can react with N-phenylhydrazinecarboxamides in acetonitrile under reflux (1–3 min), followed by cyclization in DMF with iodine and triethylamine to yield thiadiazole derivatives . Similar approaches can be adapted for the target compound by substituting the thiophene and furan moieties. Purification often involves reverse-phase HPLC with methanol-water gradients .
Q. How can structural confirmation of this compound be achieved using spectroscopic techniques?
- Methodology : Use ¹H and ¹³C NMR spectroscopy to confirm the presence of key functional groups (e.g., hydroxyl, thiophene, furan). For instance, in related carboxamides, NMR spectra show distinct shifts for aromatic protons (δ 6.8–7.5 ppm for thiophene) and carbonyl carbons (δ 165–170 ppm) . IR spectroscopy can validate C=O (1650–1750 cm⁻¹) and O-H (3200–3600 cm⁻¹) stretches.
Q. What solvent systems are optimal for solubility and reactivity in its synthesis?
- Methodology : Polar aprotic solvents like DMF or THF are preferred for cyclization reactions, while acetonitrile is effective for initial condensation steps . Solubility can be enhanced using methanol-water mixtures during purification. Safety protocols (e.g., flame-retardant PPE) must align with solvent volatility and toxicity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity of the target compound?
- Methodology : Perform kinetic studies by varying temperature, catalyst (e.g., triethylamine), and stoichiometry. For example, iodine in DMF accelerates cyclization by promoting sulfur elimination . Use design-of-experiment (DoE) frameworks to identify critical parameters. Monitor intermediates via TLC or LC-MS to minimize side reactions.
Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. antitumor) for analogous carboxamides?
- Methodology : Conduct structure-activity relationship (SAR) studies by systematically modifying substituents (e.g., thiophene vs. furan positioning). Compare bioassay data under standardized conditions (e.g., MIC for antimicrobial activity vs. IC₅₀ for cytotoxicity). For instance, 1,3,4-thiadiazole derivatives show divergent activities depending on electron-withdrawing/donating groups .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodology : Use molecular docking (e.g., AutoDock Vina) to simulate binding to enzymes like bacterial topoisomerase IV or fungal cytochrome P450. Validate predictions with in vitro assays (e.g., enzyme inhibition kinetics). Parameterize force fields using experimentally derived NMR and IR data .
Q. What safety protocols are critical for handling intermediates with reactive sulfur byproducts?
- Methodology : Implement fume hoods and inert atmospheres (N₂/Ar) during cyclization to manage sulfur gas release . Use respiratory protection (NIOSH-certified masks) and monitor workplace air quality for sulfur residues .
Data Contradiction Analysis
Q. How to address discrepancies in reported melting points or spectral data for similar carboxamides?
- Methodology : Replicate synthesis under published conditions (e.g., reflux time, solvent purity) and characterize using identical instrumentation. For example, melting point variations in 2-amino-3-acyl-tetrahydrobenzothiophenes (213–226°C) may arise from polymorphic forms or residual solvents . Cross-validate with XRD or DSC.
Tables for Key Data
| Property | Method/Instrument | Example Data | Reference |
|---|---|---|---|
| Melting Point | Differential Scanning Calorimetry | 213–226°C (compound 2) | |
| ¹H NMR (δ, ppm) | 400 MHz NMR | 7.2–7.5 (thiophene-H), 2.1 (CH₃) | |
| Purity (HPLC) | Reverse-phase C18 column | >98% (methanol-water gradient) | |
| Reaction Yield | Gravimetric analysis | 67% (optimized cyclization) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
